molecular formula C19H18ClN3O3 B2588835 N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313702-22-6

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2588835
CAS RN: 313702-22-6
M. Wt: 371.82
InChI Key: LYZFIXJJYUKMHM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil found in DNA and RNA. The presence of chlorophenyl and methoxyphenyl groups might contribute to its potential bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the chlorophenyl, methoxyphenyl, and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring at its core, with the chlorophenyl, methoxyphenyl, and methyl groups attached at the appropriate positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The chlorophenyl and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl and methoxyphenyl groups might make it relatively non-polar and lipophilic .

Scientific Research Applications

Antimicrobial Properties

Synthesized compounds, including tetrahydropyrimidine derivatives, have been evaluated for their antimicrobial activities. Some compounds exhibited significant inhibition of bacterial and fungal growth compared to standard drugs. This suggests their potential as novel antimicrobial agents, particularly against resistant strains of bacteria and fungi. (Akbari et al., 2008), (Desai et al., 2011).

Antidiabetic Screening

Research on dihydropyrimidine derivatives includes in vitro antidiabetic activity evaluations using the α-amylase inhibition assay. This indicates their potential application in managing diabetes through the inhibition of carbohydrate-digesting enzymes, which can help regulate blood sugar levels. (Lalpara et al., 2021).

Antifungal Activity

Some newly synthesized pyrido[2,3-d]pyrimidines showed significant antifungal activities. This exploration into pyrimidine derivatives' antifungal properties opens up possibilities for developing new antifungal drugs, which is crucial given the rising resistance to existing antifungal medications. (Hanafy, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structure, it might interact with DNA or RNA, or it might bind to a protein target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential therapeutic applications .

properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(25)21-11)12-6-5-7-13(10-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZFIXJJYUKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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